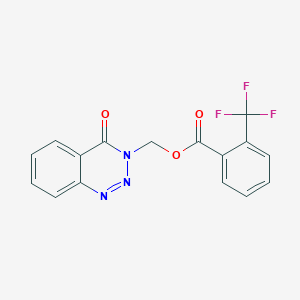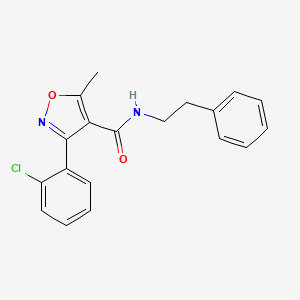![molecular formula C15H14N6OS B2514890 2-{[4-氨基-5-(吡啶-3-基)-4H-1,2,4-三唑-3-基]硫代}-N-苯乙酰胺 CAS No. 728902-05-4](/img/structure/B2514890.png)
2-{[4-氨基-5-(吡啶-3-基)-4H-1,2,4-三唑-3-基]硫代}-N-苯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been synthesized and studied for their potential antitubercular and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .科学研究应用
Neuroprotective Agents
This compound has been used in the development of neuroprotective agents. It has been found to be effective in preventing neurodegeneration caused by neurotoxins. The compound displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Antifungal Activity
The compound has potential antifungal activity. Some derivatives of this compound have shown greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
Corrosion Inhibitor
The compound has been used as a corrosion inhibitor. It has been found to have an efficiency of 99% at low concentrations range of 50-1000ppm .
Antibacterial Activator
The compound has been used as an antibacterial activator. It has shown an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
Inhibition of Collagen Synthesis
The compound has been used in the inhibition of collagen synthesis in liver fibrosis models. It has been found to inhibit collagen synthesis by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Anticancer Activity
The compound has potential anticancer activity. Some derivatives of this compound have maintained good potency against different liver cancer cell lines and other types of cancer cell lines while exhibiting lower toxicity than the positive compound celastrol .
安全和危害
未来方向
作用机制
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in certain pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . It has been shown to prevent the fibrillization process of alpha-synuclein, as measured using light scattering and a ThT binding assay . This interaction and the resulting inhibition of aggregation is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites . These processes cause cytotoxicity through various mechanisms, including increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting alpha-synuclein aggregation, the compound disrupts this pathway, potentially reducing neurotoxicity and neurodegeneration .
Result of Action
The compound has been shown to have a protective effect against neurodegeneration in Parkinson’s disease models . Specifically, it was found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
属性
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c16-21-14(11-5-4-8-17-9-11)19-20-15(21)23-10-13(22)18-12-6-2-1-3-7-12/h1-9H,10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRXTBAHXGRPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)




![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)


![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)